2-(4-ethylphenyl)-2,3-dihydro-1H-indole
Overview
Description
2-(4-ethylphenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a 4-ethylphenyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of 2-(4-ethylphenyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-(4-ethylphenyl)acetophenone and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-150°C).
Cyclization: The hydrazine hydrate reacts with the ketone group of 2-(4-ethylphenyl)acetophenone to form the corresponding hydrazone intermediate, which then undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole-2-carboxylic acid derivative.
Reduction: Reduction of the indole ring can lead to the formation of tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
The major products formed from these reactions include indole-2-carboxylic acid derivatives, tetrahydroindole derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-ethylphenyl)-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The indole ring structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-ethylphenyl)-2,3-dihydro-1H-indole include other indole derivatives with different substituents at the 2-position, such as:
2-phenyl-2,3-dihydro-1H-indole: Lacks the ethyl group on the phenyl ring.
2-(4-methylphenyl)-2,3-dihydro-1H-indole: Contains a methyl group instead of an ethyl group on the phenyl ring.
2-(4-chlorophenyl)-2,3-dihydro-1H-indole: Contains a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in the presence of the 4-ethylphenyl substituent, which can influence its chemical reactivity, biological activity, and physical properties. This specific substitution pattern can lead to distinct interactions with molecular targets and unique applications in various fields.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-10,16-17H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZHKWVTWPSJAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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